巴库奇因

描述

Bakuchicin is a furanocoumarin compound isolated from the seeds of Psoralea corylifolia, a plant commonly used in traditional medicine. This compound is known for its various biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties .

科学研究应用

Bakuchicin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying furanocoumarin chemistry and its derivatives.

Biology: Bakuchicin exhibits significant anti-inflammatory and antimicrobial activities, making it a valuable compound for biological studies

Industry: Bakuchicin is used in the cosmetic industry for its antioxidant properties and potential skin benefits.

作用机制

Target of Action

Bakuchicin, a furanocoumarin, primarily targets immune cells, including macrophages . It is known to exhibit anti-inflammatory effects and regulate type 2 T helper (Th2) cells . These cells play a crucial role in the immune response, particularly in the context of allergic reactions and asthma .

Mode of Action

Bakuchicin interacts with its targets, primarily macrophages, by inhibiting certain signaling pathways . This results in the suppression of nitric oxide production and the expression of pro-inflammatory cytokines . Additionally, Bakuchicin has been found to suppress IL-4-induced M2 macrophage polarization and the expression of M2 markers such as arginase-1 and Fizz-1 through inhibiting sirtuin 2 levels .

Biochemical Pathways

The biochemical pathways affected by Bakuchicin primarily involve the immune response. Bakuchicin suppresses the production of nitric oxide and the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages . It also reduces the level of Th2 cytokines and M2 macrophage marker expression and population in the bronchoalveolar fluid .

Result of Action

The action of Bakuchicin results in alleviated histological changes, reduced mast cell infiltration, and decreased levels of eosinophil peroxidase, β-hexosaminidase, and immunoglobulin levels . In addition, Bakuchicin alleviates Th2 responses and M2 macrophage populations in bronchoalveolar fluid . These effects suggest that Bakuchicin could be a potential drug candidate for the treatment of allergic asthma .

生化分析

Biochemical Properties

Bakuchicin plays a significant role in biochemical reactions, particularly in the modulation of inflammatory responses. It interacts with several key enzymes and proteins involved in these processes. For instance, Bakuchicin has been shown to inhibit the activity of nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a pro-inflammatory molecule . Additionally, Bakuchicin interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA and plays a crucial role in regulating the immune response to infection . By inhibiting NF-κB, Bakuchicin reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 .

Cellular Effects

Bakuchicin exerts various effects on different types of cells and cellular processes. In macrophages, Bakuchicin has been shown to suppress the production of pro-inflammatory cytokines and nitric oxide, thereby reducing inflammation . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress and inflammation . Furthermore, Bakuchicin affects gene expression by modulating the activity of transcription factors like NF-κB, leading to a decrease in the expression of genes associated with inflammation . In addition to its anti-inflammatory effects, Bakuchicin has been reported to exhibit antioxidant properties, protecting cells from oxidative stress-induced damage .

Molecular Mechanism

The molecular mechanism of Bakuchicin involves several key interactions at the molecular level. Bakuchicin binds to and inhibits the activity of nitric oxide synthase, reducing the production of nitric oxide . It also inhibits the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing the transcription of pro-inflammatory genes . Additionally, Bakuchicin modulates the MAPK signaling pathway, leading to a decrease in the phosphorylation of MAPK proteins and subsequent inhibition of inflammatory responses . These molecular interactions collectively contribute to the anti-inflammatory and antioxidant effects of Bakuchicin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bakuchicin have been observed to change over time. Studies have shown that Bakuchicin remains stable under various conditions, maintaining its anti-inflammatory and antioxidant properties over extended periods . Prolonged exposure to Bakuchicin can lead to its gradual degradation, resulting in a decrease in its efficacy . Long-term studies have also indicated that Bakuchicin can have sustained effects on cellular function, including the continued suppression of pro-inflammatory cytokine production and protection against oxidative stress .

Dosage Effects in Animal Models

The effects of Bakuchicin vary with different dosages in animal models. At lower doses, Bakuchicin has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, Bakuchicin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of Bakuchicin plateau at a certain dosage, beyond which no further improvement is seen . These findings highlight the importance of optimizing the dosage of Bakuchicin to achieve its therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

Bakuchicin is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of Bakuchicin, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolites are then excreted via the bile and urine . Bakuchicin has also been shown to influence metabolic flux, altering the levels of certain metabolites involved in inflammation and oxidative stress .

Transport and Distribution

Within cells and tissues, Bakuchicin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Bakuchicin has been found to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The localization and accumulation of Bakuchicin are influenced by factors such as its lipophilicity and the presence of specific transporters .

Subcellular Localization

Bakuchicin exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . The subcellular localization of Bakuchicin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

准备方法

Synthetic Routes and Reaction Conditions: Bakuchicin can be synthesized through several chemical routes. One common method involves the extraction of Psoralea corylifolia seeds, followed by purification using chromatographic techniques. The seeds are cleaned, dried, and powdered before undergoing extraction processes such as maceration, reflux, Soxhlet, and ultrasonic-assisted extraction .

Industrial Production Methods: Industrial production of Bakuchicin involves large-scale extraction and purification processes. The seeds of Psoralea corylifolia are subjected to a single column chromatographic separation technique using silica gel and aluminum oxide columns to obtain a Bakuchicin composition substantially free of furanocoumarin impurities .

化学反应分析

Types of Reactions: Bakuchicin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Bakuchicin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

相似化合物的比较

- Psoralen

- Isopsoralen

- Bakuchiol

- Bavachalcone

- Psoralidin

Bakuchicin stands out for its potential therapeutic applications, particularly in treating inflammatory diseases and infections.

属性

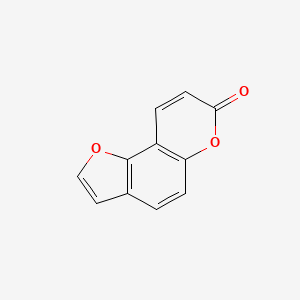

IUPAC Name |

furo[2,3-f]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O3/c12-10-4-2-8-9(14-10)3-1-7-5-6-13-11(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUJHZNYHJMOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C3=C1C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196046 | |

| Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4412-93-5 | |

| Record name | Bakuchicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(2,3-f)(1)benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAKUCHICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Z8P9F2HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bakuchicin induce vasodilation?

A1: Bakuchicin promotes vasodilation through an endothelium-dependent pathway involving nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) signaling. [] This process appears to involve L-type calcium channels. [] Studies in rat aortic tissue demonstrate that bakuchicin's vasodilatory effect is abolished by endothelium removal and significantly inhibited by nitric oxide synthase (NOS) and soluble guanylate cyclase (sGC) inhibitors. []

Q2: What is the structure of Bakuchicin?

A2: Initially misidentified, the correct structure of bakuchicin was later established as 8-oxo-8H-furo[2,3-f][1]benzopyran. [, ] This simple furanocoumarin was first isolated from the hexane extract of Psoralea corylifolia seeds. []

Q3: Does Bakuchicin interact with specific enzymes?

A3: Yes, bakuchicin exhibits potent inhibitory activity against cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. [] This inhibition was demonstrated in both human liver microsomes and recombinant CYP enzymes. [] Additionally, bakuchicin has shown inhibitory effects on DNA polymerase and topoisomerase II. []

Q4: What are the potential applications of Bakuchicin based on its observed activities?

A4: Bakuchicin's demonstrated activities suggest potential applications in various areas:

- Cardiovascular Health: Its vasodilatory effects through the NO/cGMP pathway point to potential applications in addressing hypertension and other cardiovascular conditions. []

- Allergic Conditions: Studies indicate that bakuchicin can alleviate allergic airway inflammation, potentially by regulating macrophage polarization. [, , ] This suggests its possible use in managing asthma and other inflammatory allergic responses.

- Antifungal treatments: Bakuchicin shows promising antifungal activity, effectively inhibiting the growth of Valsa mali hyphae. [] This finding warrants further investigation into its potential as a natural antifungal agent.

Q5: Has the pharmacokinetic profile of Bakuchicin been studied?

A5: While limited information is available regarding the comprehensive pharmacokinetic profile of bakuchicin, a study has investigated its pharmacokinetic parameters in mice. [] Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion properties.

Q6: What analytical techniques are used to characterize and quantify Bakuchicin?

A6: Various analytical techniques have been employed in bakuchicin research, including:

- High-Performance Liquid Chromatography (HPLC): Used for the isolation, purification, and quantitative analysis of bakuchicin from plant extracts. [, , ]

- Thin Layer Chromatography (TLC): Employed for the initial separation and identification of bakuchicin from other compounds in plant extracts. [, ]

- Spectroscopic methods (e.g., UV, NMR, Mass Spectrometry): Utilized for structural elucidation and confirmation of bakuchicin. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1227664.png)